molecular formula C10H11FO3 B13004341 3-Ethoxy-5-fluoro-4-methylbenzoic acid

3-Ethoxy-5-fluoro-4-methylbenzoic acid

Cat. No.: B13004341
M. Wt: 198.19 g/mol
InChI Key: QVDJRNUSWQSAGL-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluoro-4-methylbenzoic acid is an aromatic carboxylic acid derivative with the molecular formula C10H11FO3. This compound is characterized by the presence of an ethoxy group at the third position, a fluorine atom at the fifth position, and a methyl group at the fourth position on the benzene ring. It is a solid at room temperature and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-fluoro-4-methylbenzoic acid can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. The starting material, 3-ethoxy-4-methylbenzoic acid, undergoes fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-ethoxy-4-methylbenzoic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy, fluoro, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Ethoxy-5-fluoro-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the ethoxy, fluoro, and methyl groups influences its reactivity and binding affinity to target molecules. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzoic acid
  • 3-Ethoxy-4-fluoro-5-methylbenzoic acid
  • 4-Fluoro-3-methylbenzoic acid

Uniqueness

3-Ethoxy-5-fluoro-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

3-ethoxy-5-fluoro-4-methylbenzoic acid

InChI

InChI=1S/C10H11FO3/c1-3-14-9-5-7(10(12)13)4-8(11)6(9)2/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

QVDJRNUSWQSAGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)F)C

Origin of Product

United States

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